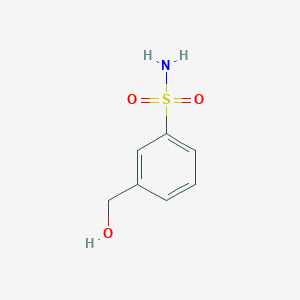

3-(Hydroxymethyl)benzenesulfonamide

Overview

Description

3-(Hydroxymethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol. This compound is known for its wide range of applications in scientific experiments and industrial processes.

Mechanism of Action

Target of Action

The primary target of 3-(Hydroxymethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are enzymes found in all lifeforms and play a vital role in many biochemical processes, including the maintenance of acid-base homeostasis . Overexpression of CA IX genes has been detected in many solid tumors .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The compound affects the folic acid metabolism cycle by acting as a competitive inhibitor of p-aminobenzoic acid . This results in the inhibition of the synthesis of folic acid, which is essential for the further production of DNA in the bacteria .

Pharmacokinetics

Sulfonamides, in general, show >99% binding to plasma proteins . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of CA IX by this compound can lead to antiproliferative effects , particularly in the context of cancer . For instance, certain derivatives of benzenesulfonamide have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, which is widely applied in the synthesis of organoboron reagents like this compound, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the conditions under which the SM coupling reaction occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with formaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-(Hydroxymethyl)benzenesulfonamide has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonamide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

4-(Hydroxymethyl)benzenesulfonamide: Similar structure but with the hydroxymethyl group at a different position, leading to different reactivity and applications.

Uniqueness

3-(Hydroxymethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .

Biological Activity

3-(Hydroxymethyl)benzenesulfonamide is a sulfonamide compound recognized for its unique structural features that confer distinct chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

The primary target of this compound is carbonic anhydrase IX (CA IX) , a zinc-containing enzyme involved in various physiological processes, including the regulation of pH and ion transport. The compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase , which is crucial for folic acid metabolism. This inhibition can lead to significant antiproliferative effects, particularly in cancer cells, by disrupting the folate cycle and inhibiting cell growth.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects in various cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells, with significant increases in annexin V-FITC positivity, suggesting enhanced apoptotic activity compared to controls .

Antibacterial Properties

The compound also demonstrates antibacterial activity by inhibiting the growth of certain bacterial strains. Inhibition of carbonic anhydrases present in bacteria disrupts their growth and biofilm formation, making it a potential candidate for treating bacterial infections .

Biochemical Pathways

The compound's interaction with p-aminobenzoic acid as a competitive inhibitor affects the folic acid metabolism cycle. This mechanism is vital for understanding its role in both antibacterial and anticancer activities.

Pharmacokinetics

Sulfonamides, including this compound, typically exhibit high plasma protein binding (>99%). This characteristic influences their distribution and efficacy in biological systems.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit CA IX with an IC50 value indicative of its potency. The compound's selectivity for CA IX over other carbonic anhydrases suggests its potential for targeted therapeutic applications in oncology .

Animal Models

Studies conducted using animal models have shown that administration of this compound leads to significant changes in tumor growth dynamics. For example, in xenograft models of breast cancer, treatment with this compound resulted in reduced tumor size and increased survival rates compared to untreated controls .

Summary of Biological Activity

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antiproliferative | Induces apoptosis in cancer cells | Inhibits CA IX and disrupts folic acid metabolism |

| Antibacterial | Inhibits bacterial growth | Blocks dihydropteroate synthetase |

| Pharmacokinetics | High plasma protein binding | Affects distribution and efficacy |

Properties

IUPAC Name |

3-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZQCTHCVNLLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630891 | |

| Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220798-42-5 | |

| Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.